![molecular formula C18H19Cl2NO2S B5236077 2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5236077.png)
2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide, also known as Dicamba, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical family of benzoic acid and is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-D), another widely used herbicide. Dicamba was first introduced in the 1960s and has since become an important tool for farmers to manage weed resistance.
作用机制
2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide works by disrupting the growth and development of plants. It is absorbed by the leaves and stems of the plant and translocated to the growing points, where it interferes with the plant's ability to produce certain hormones. This leads to abnormal growth and development of the plant, eventually leading to its death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants. It can cause changes in the levels of certain hormones, such as auxins, cytokinins, and gibberellins, which are involved in plant growth and development. This compound can also affect the expression of genes involved in the biosynthesis of these hormones. Additionally, this compound can cause oxidative stress in plants, leading to the accumulation of reactive oxygen species and damage to cellular structures.
实验室实验的优点和局限性
2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide is a widely used herbicide, and its effects on plant growth and development have been extensively studied. It is relatively easy to apply and has a broad spectrum of activity against many different types of weeds. However, this compound can also have negative effects on non-target organisms, such as beneficial insects and other plants. In lab experiments, this compound can be used to study the effects of herbicides on plant growth and development, but care must be taken to ensure that the results are not confounded by the effects of other herbicides or environmental factors.
未来方向
There are several areas of research that could be explored in the future regarding 2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide. One area of interest is the development of new formulations of this compound that are less toxic to non-target organisms. Another area of interest is the study of the long-term effects of this compound use on soil health and microbial communities. Additionally, research could be done to identify new targets for herbicides that are more specific and less prone to resistance. Finally, research could be done to explore the potential use of this compound as a tool for weed management in organic farming systems.
合成方法
2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide can be synthesized through several methods, including the reaction of 2,4-dichlorophenol with chloroacetyl chloride, followed by the reaction with 2-mercaptoethylamine and 4-methylbenzyl chloride. The yield of this method is around 60-70%. Another method involves the reaction of 2,4-dichlorophenol with chloroacetic acid, followed by the reaction with 2-mercaptoethylamine and 4-methylbenzyl chloride. The yield of this method is around 80%.
科学研究应用
2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide has been extensively studied for its herbicidal activity and its impact on non-target organisms. It is commonly used in combination with other herbicides, such as glyphosate, to control weeds. This compound has also been used in research to study the effects of herbicides on plant growth and development. Studies have shown that this compound can cause abnormalities in plant growth, such as leaf curling, stem twisting, and stunted growth.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2S/c1-13-2-4-14(5-3-13)12-24-9-8-21-18(22)11-23-17-7-6-15(19)10-16(17)20/h2-7,10H,8-9,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMMKJAYZOEKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5236008.png)

![2-ethoxy-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5236019.png)
![N-(3-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5236025.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)


![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5236058.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5236063.png)
![4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B5236068.png)
![2-methyl-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5236075.png)
![1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5236078.png)